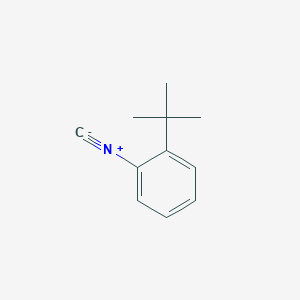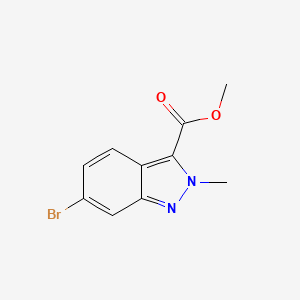
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Polymer Composite Materials : 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate, shows high performance, excellent yellowing resistance, and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The study by Jianxun et al. (2018) explores a safe, convenient, and environmentally friendly synthesis route for this compound, which is significant due to the toxic nature of its traditional synthesis method using phosgene (Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Synthesis of Novel Compounds : Research by Canac et al. (1998) discusses the isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds, highlighting the diverse potential of benzene derivatives in chemical synthesis (Canac, Bourissou, Baceiredo, Gornitzka, Schoeller, & Bertrand, 1998).
Chemical Reactions and Properties : The study by Schlosser et al. (1998) investigates the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene, providing insights into the chemical reactions and properties of such compounds (Schlosser, Porwisiak, & Mongin, 1998).
Development of Fluorine-Containing Polyetherimide : Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a compound structurally related to 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene. This study demonstrates the utility of such compounds in advanced material synthesis (Yu Xin-hai, 2010).
Study of Photophysical Processes : Al-ani (1973) explored the photochemistry of fluoro(trifluoromethyl)benzenes, indicating the relevance of such compounds in understanding photophysical processes (Al-ani, 1973).
Application in Aromatic Hydrocarbon Separation : Arce et al. (2007) investigated the use of an ionic liquid for separating aromatic hydrocarbons from alkanes, demonstrating the relevance of benzene derivatives in separation processes (Arce, Earle, Rodríguez, & Seddon, 2007).
Propiedades
IUPAC Name |
1-(isocyanomethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECOTLRRILCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-2-isocyanoethanone](/img/structure/B7890181.png)
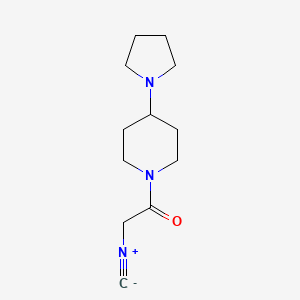


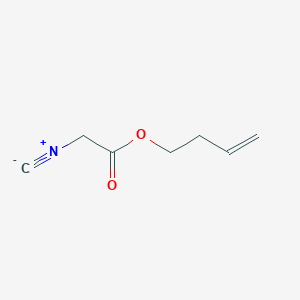
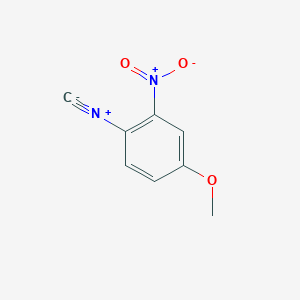
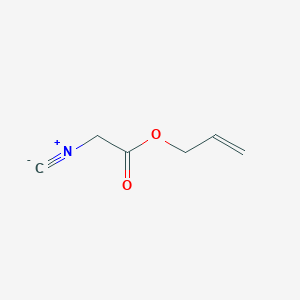
![[(2E)-2,4-dimethylhepta-2,6-dienyl] 2-isocyanoacetate](/img/structure/B7890213.png)

